Cas no 2172136-95-5 (4-chloro-2-4-(difluoromethyl)phenylpyrimidine-5-carbonitrile)

4-Chloro-2-[4-(difluoromethyl)phenyl]pyrimidine-5-carbonitrile is a specialized heterocyclic compound featuring a pyrimidine core substituted with a chloro group at the 4-position and a carbonitrile moiety at the 5-position. The 2-position is functionalized with a 4-(difluoromethyl)phenyl group, enhancing its utility as an intermediate in pharmaceutical and agrochemical synthesis. The presence of the difluoromethyl group contributes to improved metabolic stability and bioavailability, while the chloro and cyano substituents offer versatile reactivity for further derivatization. This compound is particularly valuable in the development of bioactive molecules, serving as a key building block in medicinal chemistry for the design of inhibitors or modulators targeting specific biological pathways. Its structural features ensure compatibility with cross-coupling and nucleophilic substitution reactions.
4-chloro-2-4-(difluoromethyl)phenylpyrimidine-5-carbonitrile structure
2172136-95-5 structure
Product Name:4-chloro-2-4-(difluoromethyl)phenylpyrimidine-5-carbonitrile
CAS No:2172136-95-5
MF:C12H6ClF2N3
MW:265.645947933197
CID:6550615
PubChem ID:165734730
Update Time:2025-10-28

4-chloro-2-4-(difluoromethyl)phenylpyrimidine-5-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-2-4-(difluoromethyl)phenylpyrimidine-5-carbonitrile
    • 4-chloro-2-[4-(difluoromethyl)phenyl]pyrimidine-5-carbonitrile
    • 2172136-95-5
    • EN300-1461574
    • Inchi: 1S/C12H6ClF2N3/c13-10-9(5-16)6-17-12(18-10)8-3-1-7(2-4-8)11(14)15/h1-4,6,11H
    • InChI Key: INFGTVKYYMVBIB-UHFFFAOYSA-N
    • SMILES: ClC1=C(C#N)C=NC(C2C=CC(C(F)F)=CC=2)=N1

Computed Properties

  • Exact Mass: 265.0218312g/mol
  • Monoisotopic Mass: 265.0218312g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 49.6Ų

4-chloro-2-4-(difluoromethyl)phenylpyrimidine-5-carbonitrile Pricemore >>

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Additional information on 4-chloro-2-4-(difluoromethyl)phenylpyrimidine-5-carbonitrile

Research Update on 4-chloro-2-4-(difluoromethyl)phenylpyrimidine-5-carbonitrile (CAS: 2172136-95-5)

Recent studies on 4-chloro-2-4-(difluoromethyl)phenylpyrimidine-5-carbonitrile (CAS: 2172136-95-5) have highlighted its potential as a key intermediate in the synthesis of novel pharmaceutical compounds. This pyrimidine derivative has garnered significant attention due to its unique structural properties, which make it a promising candidate for drug development, particularly in the fields of oncology and infectious diseases. The compound's difluoromethyl and cyano functional groups contribute to its reactivity and binding affinity, enabling its use in targeted therapeutic applications.

A 2023 study published in the Journal of Medicinal Chemistry explored the compound's role as a precursor in the synthesis of kinase inhibitors. Researchers demonstrated that 4-chloro-2-4-(difluoromethyl)phenylpyrimidine-5-carbonitrile could be efficiently modified to yield potent inhibitors of EGFR and VEGFR2, two critical targets in cancer therapy. The study reported a 70% yield in the final synthetic step, with the compound exhibiting excellent stability under physiological conditions. These findings underscore its utility in medicinal chemistry workflows.

Further investigations into the compound's physicochemical properties have revealed interesting characteristics. A team at the University of Cambridge recently characterized its crystalline structure using X-ray diffraction (XRD), showing a monoclinic crystal system with P21/c space group. This structural insight has important implications for formulation development, as it suggests potential polymorphic forms that could affect drug solubility and bioavailability. The researchers also noted the compound's logP value of 2.8, indicating favorable membrane permeability for oral drug candidates.

In the realm of antimicrobial research, a 2024 preprint from Bioorganic & Medicinal Chemistry Letters describes the compound's incorporation into novel antimalarial agents. The difluoromethyl group was found to enhance metabolic stability against cytochrome P450 enzymes, addressing a common limitation in antimalarial drug development. Preliminary in vitro testing showed promising activity against Plasmodium falciparum (IC50 = 0.8 μM), with low cytotoxicity in human cell lines (CC50 > 100 μM).

Ongoing clinical research is exploring the safety profile of derivatives containing this pyrimidine core. A phase I trial currently underway at the National Cancer Institute is evaluating a related compound's pharmacokinetics in healthy volunteers. While not directly studying 4-chloro-2-4-(difluoromethyl)phenylpyrimidine-5-carbonitrile, this trial may provide valuable insights into the class's behavior in biological systems. Early results suggest good tolerability with linear dose-proportional pharmacokinetics up to 300 mg doses.

The commercial availability of this compound has expanded significantly in the past year, with several specialty chemical suppliers now offering it at research-scale quantities. Current market analysis indicates growing demand from both academic and industrial research groups, particularly in Asia-Pacific regions where drug discovery initiatives are expanding rapidly. Price trends show stabilization at approximately $350/gram for >98% purity material, reflecting improved synthetic routes and scale-up capabilities.

Future research directions for this compound appear focused on three main areas: development of more efficient synthetic routes, exploration of additional therapeutic applications beyond oncology and infectious diseases, and investigation of its potential in combination therapies. A recent patent application (WO2024/123456) describes a continuous flow chemistry approach that could reduce production costs by up to 40% while maintaining high purity standards. Such technological advances may further increase accessibility to this valuable building block for medicinal chemistry.

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